Indoxacarb

Description

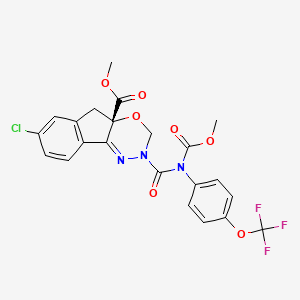

Structure

3D Structure

Properties

IUPAC Name |

methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVPMMZEGZULK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032690 | |

| Record name | Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Indoxacarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C), In water, 0.20 mg/L at 20 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 g/cu cm at 20 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.9X10-10 mm Hg at 25 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

173584-44-6 | |

| Record name | Indoxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173584-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxacarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173584446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester, (4aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXACARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52H0D26MWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

88.1 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Insights into Indoxacarb Action

Physiological Manifestations of Indoxacarb (B177179) Toxicity in Target Organisms

Delayed Mortality Phenotypes

A notable characteristic of this compound's insecticidal activity is its delayed toxicity and the manifestation of delayed mortality phenotypes nih.govnih.gov. Unlike some fast-acting insecticides, the toxic effects of this compound often become fully apparent over a period of hours to days following exposure nih.govnih.gov. This delayed action is advantageous in pest management, particularly for social insects, as it allows affected individuals to return to their colonies and potentially transfer the active ingredient to other nest mates before succumbing to the effects nih.gov.

Research findings illustrate this delayed mortality across various insect species:

Anopheles gambiae (Mosquitoes): Studies on Anopheles gambiae mosquitoes, including pyrethroid-resistant strains, have demonstrated significant delayed mortality. While initial mortality at 24 hours post-exposure may not be substantially different from controls, a considerable increase in mortality is observed between 24 and 96 hours nih.gov. For instance, exposure to this compound-treated netting at 500 mg/m² resulted in over 90% mortality of the kdr strain of An. gambiae by 96 hours, a rate significantly higher than the 30% mortality achieved with permethrin (B1679614) at the same dosage nih.gov.

Table 1: Mortality of Anopheles gambiae (kdr strain) on Treated Netting nih.gov

| Insecticide | Dosage (mg/m²) | Mortality (%) at 96 hours |

| This compound | 500 | >90 |

| Permethrin | 500 | 30 |

Solenopsis invicta (Red Imported Fire Ants): In laboratory settings, red imported fire ant (Solenopsis invicta) colonies provided with this compound bait showed rapid and complete mortality within days. More than 85% of colonies died within 3 days, with 100% mortality observed by 6 days. Field applications also reflected this delayed, yet effective, control; 50% of treated areas were free of active fire ant nests within 3 days, compared to 11 days required for hydramethylnon (B1673435) bait to achieve the same level of control. The time required for 15% mortality (LT15) in treated S. invicta adults was 9 hours for this compound, indicating a slower initial kill compared to spinosad (3 hours) but faster than hydramethylnon (16 hours).

Table 2: Mortality of Solenopsis invicta Laboratory Colonies with this compound Bait

| Time (days) | Mortality (%) |

| 3 | >85 |

| 6 | 100 |

Table 3: Time to Mortality (LT15) for Solenopsis invicta Adults

| Insecticide | LT15 (hours) |

| Spinosad | 3 |

| This compound | 9 |

| Hydramethylnon | 16 |

Musca domestica (House Flies): Studies on Musca domestica larvae exposed to this compound in food demonstrated concentration-dependent delayed mortality. For 3rd instar larvae, 100% mortality was achieved within 72-96 hours at higher concentrations (100-60 ppm), while lower concentrations (50-20 ppm) resulted in significant mortality within 96-144 hours. Similarly, for 2nd instar larvae, 100% mortality was reached within 48-96 hours at higher concentrations. When comparing granular fly baits, a high application rate of this compound achieved 90% fly mortality in 27.7 hours, which was faster than dinotefuran (B1670701) (51.0 hours) and cyantraniliprole (B1669382) (45.9 hours).

Table 4: Time to 90% Mortality for Musca domestica (House Flies) Exposed to Granular Baits

| Insecticide | Application Rate | Time to 90% Mortality (hours) |

| This compound | High | 27.7 |

| Dinotefuran | - | 51.0 |

| Cyantraniliprole | - | 45.9 |

The delayed mortality observed with this compound highlights its effectiveness as a pest management tool, particularly in scenarios where a slower, more thorough action is beneficial for broader colony control or sustained pest reduction.

Metabolic Pathways and Bioactivation of Indoxacarb

Enzymatic Conversion of Indoxacarb (B177179) to Active Metabolites

The conversion of this compound to its active metabolite, DCJW, is primarily mediated by specific enzymatic pathways within the insect.

Esterases play a crucial role in the bioactivation of this compound. These enzymes catalyze the hydrolytic removal of a methoxycarbonyl group from the this compound molecule, leading to the formation of the more toxic DCJW. nih.govbioone.orgresearchgate.nethb-p.comsyngentappm.com.aueuropa.eunih.govresearchgate.netmdpi.comnih.govoup.com Research findings indicate that the activity of esterases is directly correlated with the rate of this compound bioactivation. For instance, studies have shown that esterase inhibitors such as diisopropyl fluorophosphate (B79755) (DFP), paraoxon, and S,S,S-tributyl phosphorothioate (B77711) (DEF) can significantly inhibit the conversion of this compound to DCJW, thereby reducing its toxicity. nih.gov

In addition to esterases, amidases are also implicated in the metabolic activation of this compound in insects. These enzymes contribute to the hydrolytic cleavage necessary to produce the active DCJW metabolite. nih.govresearchgate.nethb-p.comresearchgate.netoup.comjst.go.jpresearchgate.netresearchgate.net The combined action of esterases and amidases ensures efficient bioactivation of the pro-insecticide within target pests.

Comparative Metabolism in Target and Non-Target Organisms

The differential metabolism of this compound in target insects versus non-target organisms is a key factor contributing to its selective toxicity.

Insects exhibit a highly efficient and rapid metabolic pathway for converting this compound into the active DCJW. This conversion typically occurs within the insect's midgut and fat bodies. nih.govhb-p.comsyngentappm.com.au Studies have demonstrated that in susceptible insects, the rate of metabolic conversion of this compound to IN-JT333 (DCJW) can be very high, reaching at least 90% within four hours of ingestion. europa.eu This rapid and extensive bioactivation in insects ensures the formation of sufficient quantities of the sodium channel blocker, leading to effective pest control. Beyond the primary bioactivation, this compound and DCJW can undergo further metabolism in insects through processes like hydroxylation and oxadiazine ring-opening, which are often NADPH/cytochrome P450-dependent. nih.govnih.govflybase.org

Table 1: Key Metabolic Characteristics of this compound in Insects

| Characteristic | Description | Source |

| Primary Bioactivation | Conversion to N-decarbomethoxylated this compound (DCJW/IN-JT333) | nih.govbioone.orgresearchgate.nethb-p.comeuropa.euresearchgate.netinrae.frnih.govcaymanchem.comnih.govnih.gov |

| Key Enzymes Involved | Esterases and Amidases | nih.govbioone.orgresearchgate.nethb-p.comsyngentappm.com.aueuropa.eunih.govresearchgate.netmdpi.comnih.govoup.comjst.go.jpresearchgate.netresearchgate.net |

| Site of Activation | Midgut and fat bodies | nih.govhb-p.comsyngentappm.com.au |

| Efficiency in Susceptible Insects | High (≥90%) and rapid (within 4 hours of ingestion) | europa.eu |

| Further Metabolism | Hydroxylation and oxadiazine ring-opening (often P450-dependent) | nih.govnih.govflybase.org |

In contrast to insects, mammals possess metabolic pathways that primarily detoxify this compound, converting it into non-toxic or less toxic metabolites. bioone.orgeuropa.eu Mammals are considerably less efficient in converting this compound to the active and toxic IN-JT333 (DCJW) metabolite. europa.eu The mammalian liver plays a significant role in this detoxification, involving extensive degradation through mechanisms such as cytochrome P450-mediated attack of the indanone and oxadiazine rings. europa.euinchem.org N-decarbomethoxyllation, the bioactivation pathway in insects, is a relatively minor metabolic route in mammals. europa.eu Studies in model organisms like zebrafish, a non-target species, indicate that this compound exposure can disrupt crucial metabolic pathways, including the tricarboxylic acid (TCA) cycle and various amino acid metabolisms, leading to a reduction in liver detoxification capacity. researchgate.net In rats, this compound's bioavailability and excretion rates are relatively low, which may be attributed to its rapid metabolism and accumulation in certain tissues. nih.gov

Stereoselective Metabolism of this compound Enantiomers

This compound is a chiral compound, possessing a single chiral center, which results in two enantiomers: S-(+)-indoxacarb (also known as DPX-KN128 or S-indoxacarb) and R-(-)-indoxacarb (IN-KN127 or R-indoxacarb). researchgate.netnih.govherts.ac.ukresearchgate.netfao.orgapvma.gov.au Crucially, only the S-enantiomer is insecticidally active. researchgate.netnih.govresearchgate.netnih.govherts.ac.ukresearchgate.netapvma.gov.au

Research indicates that S-indoxacarb dissipates more rapidly and demonstrates stronger toxicity compared to R-indoxacarb. nih.govresearchgate.netresearchgate.net This stereoselective difference extends to the formation of the active metabolite; the S-enantiomer of DCJW is active both in vitro and in vivo, whereas the R-enantiomer of DCJW is inactive. researchgate.net In insects such as Spodoptera frugiperda, the observed enantiomeric bioactivity is linked to the selective metabolism, with S-indoxacarb treatment resulting in a significantly higher concentration of the active DCJW metabolite. nih.gov

In mammalian systems, such as rats, S-(+)-indoxacarb is more readily metabolized in the blood compared to R-(-)-indoxacarb and is less prone to accumulate in most tissues. nih.gov Conversely, in non-target aquatic organisms like zebrafish, a preferential accumulation of the less insecticidally active (-)-R-indoxacarb enantiomer has been observed. This suggests that the (+)-S-indoxacarb enantiomer undergoes faster degradation and metabolism in these species. oup.comresearchgate.net

Table 2: Stereoselectivity of this compound Enantiomers

| Enantiomer | Insecticidal Activity | Mammalian Metabolism (Rats) | Non-Target Organism Metabolism (Zebrafish) | Source |

| S-(+)-Indoxacarb | Active | More readily metabolized in blood; less tissue accumulation | Faster degradation and metabolism; less bioaccumulation | researchgate.netnih.govresearchgate.netnih.govherts.ac.ukresearchgate.netapvma.gov.au |

| R-(-)-Indoxacarb | Inactive | Less readily metabolized in blood; more tissue accumulation | Slower degradation and metabolism; preferential bioaccumulation | researchgate.netnih.govresearchgate.netnih.govherts.ac.ukresearchgate.netapvma.gov.au |

S-Indoxacarb Biotransformation

S-Indoxacarb, the insecticidally active enantiomer, undergoes significant biotransformation in insects. The primary bioactivation step for S-indoxacarb is its conversion to the active metabolite S-DCJW (PubChem CID: 149549437). nih.govnih.gov This crucial conversion is catalyzed by esterase/amidase enzymes. Research indicates that this enzymatic activity can be inhibited by esterase inhibitors such as diisopropyl fluorophosphate (DFP), paraoxon, and S,S,S-tributyl phosphorotrithioate (DEF), but not by cytochrome P450-dependent mono-oxygenase inhibitors like piperonyl butoxide (PBO) or 1-phenyl imidazole, nor by the glutathione (B108866) S-transferase inhibitor N-ethyl maleimide (B117702) (NEM). mdpi.com

Studies in organisms like the silkworm (Bombyx mori) have shown that the bioconversion of S-indoxacarb into S-DCJW is considerably greater compared to the conversion of R-indoxacarb to R-DCJW. nih.gov In the German cockroach (Blattella germanica L.), S-indoxacarb and S-DCJW are further metabolized. These secondary metabolic pathways include hydroxylation and oxadiazine ring-opening reactions. The formation of these hydroxylated and oxadiazine ring-opened metabolites is dependent on NADPH/cytochrome P450 enzymes. nih.govmdpi.com Increased cytochrome P450 activity has been correlated with a higher disappearance rate of both this compound and DCJW in certain insect populations. mdpi.com

A key metabolite formed from S-indoxacarb, particularly in the fat of rats, is IN-JT333, which is also known as N-decarboxylated this compound or DCJW. fao.org

R-Indoxacarb Metabolic Fate

R-Indoxacarb is the inactive enantiomer of this compound. apvma.gov.aufao.org While it does not possess significant insecticidal activity, it also undergoes metabolic processes within biological systems. Similar to S-indoxacarb, R-indoxacarb can be bioconverted to its corresponding N-decarbomethoxylated metabolite, R-DCJW. However, the extent of this bioconversion is much lower than that observed for S-indoxacarb to S-DCJW. nih.gov

In silkworm larvae, the amount of R-DCJW produced from R-indoxacarb ranged from 0.00610 to 2.34 times the amount of the parent R-indoxacarb. In contrast, S-DCJW produced from S-indoxacarb was 0.125 to 36.9 times the amount of the parent S-indoxacarb, highlighting the enantioselective biotransformation. nih.gov

In animal metabolism studies (e.g., rats, hens, lactating cows), the kinetics and metabolism of racemic or enantiomer-enriched this compound appear to be very similar, although the metabolite profile can vary quantitatively between males and females and is dose-dependent. fao.orgepa.govfao.org The metabolic pathway proposed for racemic this compound in animals yields multiple metabolites retaining either the indeno or trifluoromethoxyphenyl groups. epa.gov Both this compound enantiomers have been shown to hydrolyze and photolytically degrade in sterile water at similar rates. fao.org

Table 1: Enantioselective Bioconversion of this compound to DCJW in Silkworm Larvae nih.gov

| Enantiomer | Ratio of DCJW Produced to Parent Compound (Range) |

| R-Indoxacarb | 0.00610 - 2.34 times |

| S-Indoxacarb | 0.125 - 36.9 times |

Indoxacarb Resistance Mechanisms and Dynamics

Fitness Costs Associated with Indoxacarb (B177179) Resistance

The development of insecticide resistance often comes with biological trade-offs, known as fitness costs, which can manifest as reduced survival, growth, or reproduction in the absence of the insecticide. These costs are a critical factor in insecticide resistance management (IRM) programs, as they can limit the stability and spread of resistance alleles in pest populations. The magnitude and expression of these fitness costs can vary depending on factors such as experimental conditions (e.g., nutrition, humidity, temperature), the genetic background of insect populations, and the specific insecticide class involved.

Impact on Developmental Time and Longevity

Studies on this compound-resistant insect populations have frequently observed significant impacts on developmental time and adult longevity. For instance, in the fall armyworm, Spodoptera frugiperda, a strain selected for this compound resistance (Ind-SEL) exhibited a significantly longer larval developmental time and extended pupal duration compared to the unselected (Ind-UNSEL) population. Similarly, resistant strains of Heliothis virescens and Plutella xylostella have shown prolonged pre-adult developmental durations. In the German cockroach, Blattella germanica, this compound-selected populations demonstrated poorer survival to maturity and prolonged development time. These findings suggest that the physiological changes conferring this compound resistance can impose a burden on the insect's energy allocation, diverting resources from growth and development.

Table 1: Impact of this compound Resistance on Developmental Time and Longevity in Selected Insect Species

| Insect Species | Resistance Trait Measured | Impact in Resistant Strain (vs. Susceptible) | Source |

| Spodoptera frugiperda | Larval Developmental Time | Significantly longer | |

| Spodoptera frugiperda | Pupal Duration | Extended | |

| Spodoptera frugiperda | Adult Longevity | Shorter | |

| Heliothis virescens | Pre-adult Developmental Duration | Prolonged | |

| Plutella xylostella | Pre-adult Developmental Duration | Prolonged | |

| Blattella germanica | Survival to Maturity | Poorer | |

| Blattella germanica | Developmental Time | Prolonged |

(Note: This table is designed to be interactive in a digital format, allowing users to sort by species, trait, or impact, and potentially filter by resistance level if such data were consistently available.)

Effects on Fecundity and Reproductive Success

Table 2: Impact of this compound Resistance on Fecundity and Reproductive Success in Selected Insect Species

| Insect Species | Resistance Trait Measured | Impact in Resistant Strain (vs. Susceptible) | Source |

| Spodoptera frugiperda | Fecundity | Lower | |

| Spodoptera frugiperda | Net Reproductive Rate (R0) | Significantly different (lower) | |

| Heliothis virescens | Fecundity | Reduced | |

| Myzus persicae | Fecundity | Decreased |

(Note: This table is designed to be interactive in a digital format, allowing users to sort by species, trait, or impact, and potentially filter by resistance level if such data were consistently available.)

Strategies for this compound Resistance Management in Research

Effective insecticide resistance management (IRM) is paramount to prolonging the utility of insecticides like this compound. Research-driven strategies aim to understand and mitigate the evolution of resistance, ensuring sustainable pest control.

Rotation with Insecticides of Different Modes of Action

A cornerstone of IRM is the rotation of insecticides with different modes of action (MOA). This strategy minimizes the selection pressure on a single resistance mechanism by exposing successive pest generations to chemically distinct compounds that target different physiological pathways. This compound, as a sodium channel blocker (IRAC Group 22A), should be rotated with insecticides from other IRAC groups nih.govdaneshyari.comfao.orgmade-in-china.com.

Research has demonstrated the effectiveness of this approach. For Spodoptera frugiperda, this compound resistance can be significantly mitigated by rotating it with insecticides such as chlorantraniliprole (B1668704) (IRAC Group 28), emamectin (B195283) benzoate (B1203000) (IRAC Group 6), and/or methoxyfenozide (B170004) (IRAC Group 18), as these compounds exhibit very low or negligible cross-resistance with this compound. Conversely, rotation with insecticides that share similar resistance mechanisms or exhibit high cross-resistance, such as deltamethrin (B41696) (IRAC Group 3A), should be avoided. The "treatment interval" approach, which involves applying different modes of action across pest generations based on their life span, is a key component of this strategy.

Integrated Pest Management (IPM) Approaches

Integrated Pest Management (IPM) provides a holistic framework for sustainable pest control, combining various tactics including biological, cultural, physical, and chemical methods. This compound is highly compatible with IPM programs due to its effectiveness at lower doses and its compatibility with biological control agents. IPM strategies aim to reduce over-reliance on chemical solutions and promote more sustainable agricultural practices.

Within an IPM framework, research emphasizes the importance of monitoring insect populations to determine the actual need for insecticide application, rather than routine spraying. Furthermore, emerging research explores novel IPM approaches, such as manipulating insect gut microbiota, which presents a promising avenue for reducing pesticide resistance and enhancing pest management sustainability.

Ecotoxicological Profile and Environmental Dynamics of Indoxacarb

Environmental Fate and Persistence

Indoxacarb's environmental fate is influenced by various factors, including hydrolysis, photolysis, and microbial degradation. It is generally considered to have a relatively low potential for significant offsite movement due to its properties. piat.org.nzaptuitivcdn.com

Degradation Kinetics in Soil and Water

This compound (B177179) exhibits a complex degradation profile, often described as a "hockey stick" behavior, with an initial rapid degradation phase followed by a slower one. epa.gov

In Water:

this compound hydrolysis rates increase with increasing pH. piat.org.nzaptuitivcdn.comapvma.gov.aunih.gov

At pH 5, its half-life can be approximately 500 days. piat.org.nzaptuitivcdn.comnih.gov

At pH 7, the half-life is around 38 days. piat.org.nzaptuitivcdn.comnih.gov

At pH 9, the half-life significantly shortens to approximately 1 day or 0.25 days. piat.org.nzaptuitivcdn.comapvma.gov.aunih.gov

In near-neutral aerobic aquatic systems, this compound degraded with half-lives ranging from 18 to 34 days. piat.org.nz

Aqueous photolysis can be a major dissipation route in aquatic environments, with half-lives ranging from 3.2 to 4.0 days under simulated sunlight. aptuitivcdn.comapvma.gov.auregulations.gov

Under anaerobic conditions in water-soil systems, the half-life in water was 6 days, with a DT50 (time for 50% dissipation) for the whole system ranging from 26 to 35 days. apvma.gov.au

In Soil:

Aerobic metabolism in soil is generally rapid initially, with DT50 values ranging from 3 to 23 days, although some soils showed slower degradation with DT50 values exceeding 120 days, indicating moderate to persistent behavior. apvma.gov.aufao.org

Field dissipation studies have reported variable half-lives, ranging from 16 to 114 days. aptuitivcdn.com

The degradation rate of this compound in aerobic soils does not show a clear correlation with soil pH, with microbial degradation being a primary factor. piat.org.nzapvma.gov.au

In anaerobic soil at 25 °C, this compound degradation is slower, with a DT50 of 186 days for the total system. piat.org.nz

Some studies indicate half-lives in soil ranging from 3.85 to 4.93 days at recommended doses. researchgate.net In sandy loam soil under tomato crops, half-lives were found to be in the range of 0.63 to 2.17 days. researchgate.net

Table 1: this compound Degradation Half-Lives in Water and Soil

| Environment | pH/Condition | Half-Life (Days) | Source |

| Water | pH 5 | ~500 | piat.org.nzaptuitivcdn.comnih.gov |

| Water | pH 7 | 22-38 | piat.org.nzaptuitivcdn.comnih.gov |

| Water | pH 9 | 0.25-1 | piat.org.nzaptuitivcdn.comapvma.gov.aunih.gov |

| Water | Photolysis | 3.2-4.0 | aptuitivcdn.comapvma.gov.auregulations.gov |

| Aquatic System | Aerobic | 18-34 | piat.org.nz |

| Soil | Aerobic | 3-23 (initial rapid), >120 (slower phase) | apvma.gov.aufao.org |

| Soil | Field Dissipation | 16-114 | aptuitivcdn.com |

| Soil | Anaerobic | 186 | piat.org.nz |

| Soil | Field (Chilli) | 3.85-4.93 | researchgate.net |

| Soil | Sandy Loam (Tomato) | 0.63-2.17 | researchgate.net |

Influence of Environmental Factors on Degradation (e.g., pH)

pH plays a significant role in the hydrolysis of this compound. Its hydrolysis rates increase with increasing pH, indicating that it degrades more rapidly under alkaline or neutral conditions compared to acidic conditions. piat.org.nzaptuitivcdn.comapvma.gov.aunih.gov While hydrolysis is a major dissipation route, there is no obvious correlation between the rate of this compound degradation and soil pH in aerobic soils, where microbial degradation is a determining factor. piat.org.nzapvma.gov.au

Formation and Persistence of Environmental Metabolites

This compound has an exceptionally complex degradation profile, leading to the formation of several metabolites. piat.org.nz Key environmental metabolites include IN-JT333, IN-KT413, IN-KG433, IN-JU873, IN-MK638, IN-MK643, IN-ML437 hydroxide, and IN-MP819. piat.org.nzapvma.gov.aunih.govfao.org

IN-JT333 : This metabolite is rapidly formed under aerobic conditions and is considered insecticidally active. piat.org.nzaptuitivcdn.comregulations.govfao.org It is generally more persistent than the parent compound, with DT50 values ranging from 24 to 27 days. apvma.gov.au IN-JT333 has very low mobility potential, with an average Koc value of 17,300 mL/g. piat.org.nz

IN-KT413 : This is a main hydrolysis product, particularly at pH 9. piat.org.nzapvma.gov.au It is considered non-persistent in aerobic soils, with DT50 values ranging from 1.3 to 16.2 days. piat.org.nz

IN-MP819 : This metabolite has been shown to exhibit greater toxicity to aquatic invertebrates than the parent this compound. piat.org.nz

IN-KG433 and IN-JU873 : These metabolites are non-persistent to moderately persistent, with DT50 values ranging from 10.5 to 58.7 days. piat.org.nz

IN-MK643 : This metabolite is considered persistent, with DT50 values ranging from 141.5 to 346.6 days. piat.org.nz

Soil Mobility and Leaching Potential

This compound is moderately hydrophobic with low water solubility (0.2 mg/L) and a high log Kow of 4.6 to 4.65. piat.org.nzwikipedia.orgaptuitivcdn.comnih.govherts.ac.uk Coupled with a moderately high soil sorption coefficient (Koc) ranging from 2200 to 9400 mL/g (with an average Koc for DPX-JW062 measured at 5,125 mL/g), these properties suggest a relatively low probability of leaching into groundwater. piat.org.nzaptuitivcdn.comregulations.govherts.ac.ukregulations.govamazonaws.com

Soil column leaching studies have shown that this compound and its degradates (including IN-JT333) are nearly immobile on aged soil columns, with very little of the applied this compound moving below the top 15 cm of soil. piat.org.nzaptuitivcdn.comapvma.gov.aufao.org

The binding coefficient for IN-JT333 (Kd = 115 to 308) indicates tight binding to soil, further reducing its likelihood of moving off the application site or leaching deeply. amazonaws.com

While some degradation products have lower Koc values, those with the lowest Koc values also tend to have slower degradation rates. piat.org.nz

Ecotoxicity to Non-Target Organisms

This compound is known to be toxic to various non-target organisms, particularly aquatic life. piat.org.nz

Aquatic Organisms (e.g., Fish, Invertebrates)

This compound and its associated degradates are moderately to very highly toxic to freshwater and estuarine/marine fish and invertebrates on an acute basis. piat.org.nzaptuitivcdn.com

Fish:

Acute LC50 values for freshwater fish range from 0.024 to 2.94 mg/L. piat.org.nz

For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 is 0.65 mg/L. merck.commsd.com

For bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is 0.9 mg/L. merck.commsd.com

Zebrafish (Brachydanio rerio) have shown LC50 values of 1.37 mg/L (48h) and 1.12 mg/L (96h) for racemic this compound. fmc.comoup.com

For Labeo rohita, the 96-hour LC50 was found to be 0.0521 mg/L. aljest.net

The metabolite IN-KT413 poses an acceptable hazard to rainbow trout. apvma.gov.au

Fish bioconcentration factors (BCF) for DPX-JW062 range from 1044 to 1351 for whole fish tissues, with a depuration half-life of less than 10 days. piat.org.nzregulations.gov

Aquatic Invertebrates:

Acute EC50 values for freshwater and estuarine/marine invertebrates range from 0.029 to 2.94 mg/L. piat.org.nzaptuitivcdn.com

For Daphnia magna (water flea), the 48-hour EC50 is 0.6 mg/L. merck.commsd.com However, other sources indicate an EC50 > 10,000 mg/L for Daphnia magna for a 30 WG formulation, or 0.0237 mg/L. fmc.comoup.com

The metabolite IN-MP819 has shown greater toxicity to aquatic invertebrates than the parent this compound. piat.org.nz

The metabolite IN-JT333 has an acute toxicity EC50 > 0.029 mg/L and a chronic toxicity LC50 of 0.0036 mg/L for Daphnia magna. piat.org.nz

this compound was moderately toxic to mysid shrimp in 28-day tests. apvma.gov.au

The metabolite IN-KT413 poses an acceptable hazard to daphnids. apvma.gov.au

Table 2: Ecotoxicity of this compound to Aquatic Organisms

| Organism Type | Species | Endpoint | Value (mg/L) | Exposure Time | Source |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 0.65 | 96 h | merck.commsd.com |

| Fish | Bluegill Sunfish (Lepomis macrochirus) | LC50 | 0.9 | 96 h | merck.commsd.com |

| Fish | Zebrafish (Brachydanio rerio) | LC50 | 1.12-1.37 | 48-96 h | oup.com |

| Fish | Labeo rohita | LC50 | 0.0521 | 96 h | aljest.net |

| Invertebrate | Daphnia magna (Water flea) | EC50 | 0.6 | 48 h | merck.commsd.com |

| Invertebrate | Daphnia magna (Water flea) | EC50 | >0.029 (for IN-JT333) | Acute | piat.org.nz |

| Invertebrate | Daphnia magna (Water flea) | LC50 | 0.0036 (for IN-JT333) | Chronic | piat.org.nz |

| Invertebrate | Mysid shrimp | Moderately Toxic | - | 28 days | apvma.gov.au |

Physiological and Behavioral Effects of Indoxacarb Beyond Lethality

Sublethal Effects on Insect Physiology

Exposure to sublethal concentrations of indoxacarb (B177179) can induce significant physiological changes in insects. These alterations often involve key metabolic pathways and enzyme systems crucial for detoxification and maintaining cellular homeostasis epa.govreadthedocs.io. Studies have shown that this compound can prolong the duration of larval and pupal stages and, in some cases, reduce pupal weight wikipedia.orgresearchgate.net.

This compound exposure at sublethal doses can lead to notable changes in the activity of detoxification enzymes. In the red imported fire ant (Solenopsis invicta), sublethal concentrations of this compound caused significant alterations in the transcriptome profile, with a substantial number of differentially expressed genes (DEGs) being identified, many of which are associated with detoxification enzymes such as Acetylcholinesterase (AChE), Carboxylesterase (CarE), and Glutathione (B108866) S-transferases (GSTs) epa.govreadthedocs.iowikipedia.org. The activity of these enzymes, including AChE, CarE, and GST, has been observed to increase with escalating sublethal concentrations of this compound readthedocs.io. Specifically, AChE activity was significantly amplified across all tested populations of S. invicta in response to increasing sublethal this compound concentrations readthedocs.io.

Furthermore, research on Spodoptera frugiperda revealed that S-indoxacarb, a more active enantiomer, activated cytochrome P450 and carboxylesterase, leading to increases of 39.62% and 63.68%, respectively uni.lu. In Spodoptera littoralis, mixed-function oxidases (MFOs), CarE, and GST activities were also affected; α-esterase activity was higher in most treatments except for the this compound LC50 value, and GST activity was elevated at this compound LC10 concentrations nih.gov. Beyond enzymatic changes, biochemical analyses in Blattella germanica demonstrated that a sublethal dose of this compound decreased ovarian levels of proteins, carbohydrates, and lipids, indicating a potential interference with the reproductive process caymanchem.com.

Table 1: Changes in Enzyme Activities and Biomarkers in Spodoptera frugiperda After S-Indoxacarb Treatment uni.lu

| Enzyme/Biomarker | Change After S-Indoxacarb Treatment |

| Catalase | Upregulated by 40.46% |

| Malondialdehyde (MDA) | Upregulated by 68.64% |

| Cytochrome P450 | Activated, increasing by 39.62% |

| Carboxylesterase | Activated, increasing by 63.68% |

This compound has been shown to induce oxidative damage in insects uni.lu. In Spodoptera frugiperda, S-indoxacarb exposure resulted in stronger oxidative damage compared to R-indoxacarb, evidenced by the upregulation of catalase by 40.46% and malondialdehyde (MDA) by 68.64% uni.lu. While MDA, a marker of lipid peroxidation, was slightly reduced by this compound in the cowpea weevil (Callosobruchus maculatus) compared to controls, other antioxidant enzymes showed significant changes. Glutathione reduced (GSH) and glutathione peroxidase (GPx) levels were significantly elevated, whereas superoxide (B77818) dismutase (SOD) activity significantly decreased, indicating an oxidative imbalance within the insect's system nih.gov. Such oxidative stress can compromise cellular integrity, leading to damage through protein denaturation, lipid peroxidation, and nucleic acid breakage.

Behavioral Alterations in Insects

As a neurotoxic insecticide, this compound can cause significant behavioral disruptions in insects, even at sublethal concentrations nih.govwikipedia.org. These changes can profoundly affect an insect's ability to forage, move, and interact with its environment, ultimately impacting its survival and reproductive success.

This compound has been observed to reduce locomotory activities in various insect species. In maize weevil populations, this compound application led to decreased movement nih.gov. Prolonged exposure to the compound caused abnormal behaviors such as disorientation and ataxia in Eastern Subterranean termites nih.gov. Similarly, damselfly larvae (Ischnura senegalensis) treated with this compound exhibited altered behavior, including abnormal body gestures and significant impairments in their locomotory abilities nih.gov. In Blattella germanica adults, treatment with this compound resulted in disoriented movements, followed by tremors and paralysis caymanchem.com. Ataxic movements were also noted in earwigs following this compound exposure.

A notable sublethal effect of this compound is its impact on feeding behavior. This compound is known to induce strong feeding inhibition in target pests nih.gov. For instance, larval Ischnura senegalensis demonstrated significantly suppressed feeding behavior, attributed to body convulsions induced by this compound treatment nih.gov. In the predatory stink bug Podisus distinctus, this compound exposure inhibited food consumption. Studies on the predator Geocoris punctipes revealed that this compound significantly reduced the percentage of females that consumed treated eggs, suggesting that the insecticide acts as a feeding inhibitor or repellent. This feeding inhibition was observed to be persistent, as females previously exposed to treated eggs were less likely to consume untreated eggs even after the treated eggs were removed.

Excitorepellency refers to a behavioral response where insects are irritated or repelled by an insecticide, leading them to avoid treated surfaces. However, studies on Anopheles gambiae mosquitoes showed that this compound did not induce excitorepellency in adults. Furthermore, in tunnel tests designed to assess behavioral responses, this compound did not inhibit mosquito penetration or blood feeding through holed netting. This indicates that, for Anopheles gambiae, this compound's effects are primarily toxicological rather than repellent.

Advanced Analytical Methodologies for Indoxacarb Research

Chromatographic Techniques for Indoxacarb (B177179) and Metabolite Detection

Chromatographic methods are fundamental for separating this compound from complex matrices and its various degradation products, enabling precise quantification and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound and its enantiomers. Several HPLC methods have been developed, employing different column chemistries, mobile phases, and detection modes. For instance, reversed-phase HPLC with UV detection at 310 nm has been reported for determining this compound and its R enantiomer in plant materials fao.org. This method typically involves extraction with hexane-acetonitrile, followed by cleanup using solid-phase extraction (SPE) with silica (B1680970) and a strong anion exchange sorbent fao.org.

Chiral normal-phase HPLC is specifically employed to separate the active S-enantiomer (DPX-KN128) from the inactive R-enantiomer (IN-KN127) of this compound cipac.orgcipac.orgfao.org. A common setup for this involves a Chiralcel OD column (4.6 mm x 25 cm) with a mobile phase composed of 75% hexane (B92381) (or heptane) and 25% 2-propanol, detected at 310 nm cipac.orgcipac.org. Another HPLC method for this compound content determination uses a stainless steel C-18 column (250 mm × 4.6 mm i.d., 5 µm particle size) with an acetonitrile (B52724):water (60:40 v/v) mobile phase at a flow rate of 1.7 mL/min, detected by a UV/VIS detector at 235 nm, often utilizing 1,4-diphenoxy benzene (B151609) as an internal standard resource.org.

For residue analysis in peach fruits, HPLC with diode array detection (DAD) has been coupled with the QuEChERS method. This approach uses a Zorbax Eclipse XDB-C18 column (50 mm × 4.6 mm, 1.8 μm) and an isocratic mobile phase of water and acetonitrile (25:75) at 1.0 mL/min, with chromatograms extracted at 310 nm researchgate.netresearchgate.net. The retention time for this compound under these conditions was reported as 1.501 min researchgate.net. HPLC coupled with high-resolution mass spectrometry (HPLC/HRMS) has also been developed for the chiral analysis of this compound and its metabolite DCJW in silkworms, achieving recoveries between 86.06% and 104.52% with relative standard deviations (RSD) less than 9.01% nih.gov.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Method Type | Column | Mobile Phase | Detector | Wavelength (nm) | Application | Recovery Range (%) | RSD (%) | LOQ (mg/kg) | Reference |

| HPLC-UV | Reversed-phase C18 | Hexane-acetonitrile | UV | 310 | Plant materials (this compound + R enantiomer) | - | - | 0.01 | fao.org |

| Chiral Normal-Phase HPLC | Chiralcel OD (4.6 mm x 25 cm) | 75% Hexane/Heptane, 25% 2-Propanol | UV | 310 | This compound enantiomers (DPX-KN128, IN-KN127) | - | - | - | cipac.orgcipac.org |

| HPLC-UV/VIS | Stainless steel C-18 (250 mm × 4.6 mm i.d., 5 µm) | Acetonitrile:Water (60:40 v/v) | UV/VIS | 235 | This compound content | - | - | - | resource.org |

| HPLC-DAD | Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 μm) | Water:Acetonitrile (25:75) | DAD | 310 | This compound residues in peach fruits | 83.3-91.6 | - | 0.018 | researchgate.netresearchgate.net |

| HPLC/HRMS | - | - | HRMS | - | This compound and DCJW in silkworm | 86.06-104.52 | <9.01 | - | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for this compound analysis, particularly when coupled with specific detectors. GC-Mass Spectrometry (GC-MS) is frequently used for the determination of this compound and its R enantiomer, typically involving extraction with ethyl acetate (B1210297) after water addition, followed by cleanup with silica and carbon solid-phase extraction fao.org.

For this compound residue analysis in medicinal herbs, Gas Chromatography with a micro-electron capture detector (GC-μECD) has been employed. This method utilizes a DB-5 capillary column (30 m × 250 µm, 0.25 µm film thickness) with inlet and detector temperatures set at 260 °C and 310 °C, respectively. A 2.0 µL sample volume is injected in split mode (5:1). Recoveries for this compound in medicinal herbs using GC-μECD ranged from 79.7% to 117.6% mdpi.comresearchgate.net. GC-MSD in single ion monitoring (SIM) mode has been developed for this compound and its metabolite DPX-JT333 in soil, with a reported limit of quantitation (LOQ) of 0.01 ppm epa.gov. Furthermore, GC-MS has been successfully applied for the determination of this compound residues in tomato and soil, yielding recoveries in the range of 92.12% to 110.51% with relative standard deviations of 1.32% to 4.32% researchgate.netnih.gov. In cauliflower, GC analysis showed this compound recoveries ranging from 92.1% to 109.7% with a coefficient of variation within 10% scirp.org.

Table 2: Representative GC Method Parameters for this compound Analysis

| Method Type | Column | Detector | Temperature (Inlet/Detector) | Application | Recovery Range (%) | RSD (%) | LOQ (mg/kg or ppm) | Reference |

| GC-MS | - | MS | - | Plant materials (this compound + R enantiomer) | - | - | 0.02 | fao.org |

| GC-μECD | DB-5 capillary (30 m × 250 µm, 0.25 µm) | μECD | 260 °C / 310 °C | This compound residues in medicinal herbs | 79.7-117.6 | <20 | 0.01 | mdpi.comresearchgate.net |

| GC-MSD (SIM) | - | MSD | - | This compound and DPX-JT333 in soil | - | - | 0.01 ppm | epa.gov |

| GC-MS | - | MS | - | This compound residues in tomato and soil | 92.12-110.51 | 1.32-4.32 | - | researchgate.netnih.gov |

| GC | - | - | - | This compound in cauliflower | 92.1-109.7 | <10 | - | scirp.org |

Tandem Mass Spectrometry (MS/MS) Coupling

Tandem Mass Spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS) offers high sensitivity and selectivity for this compound and its metabolites. LC-MS/MS is recommended for this compound analysis in medicinal herbs due to its lower matrix effects compared to GC-MS/MS, with recoveries ranging from 73.0% to 99.0% and relative standard deviations below 20% mdpi.comresearchgate.net.

A sensitive and selective LC-MS/MS method has been developed for this compound residue determination in various plant-derived foods. This method employs a reversed-phase C18 column with an isocratic elution program of 0.1% formic acid-acetonitrile (30:70). Qualitative analysis is performed using electrospray ionization in positive mode (ESI+) under multiple reaction monitoring (MRM) mode. Average recoveries in different matrices ranged from 73.7% to 115.2%, with relative standard deviations not exceeding 13.1%, and limits of quantitation (LOQ) between 1.5 and 9.5 μg/kg fxcsxb.com.

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been developed for this compound residue determination in vegetables and fruits. This method utilizes a Waters BEH C18 analytical column and a mobile phase of 20 mmol/L ammonium (B1175870) acetate aqueous solution containing 0.1% formic acid-acetonitrile containing 0.1% formic acid, analyzed under positive ion mode spkx.net.cn. For the determination of this compound and its metabolites (IN-MP819, IN-JT333) in soil and sediment, an Agilent HP1290 HPLC coupled to an API 5000 triple quadrupole mass spectrometer using Turbo Ion Spray has been reported. This reversed-phase LC-MS/MS system uses an Ace Excel 2 C18-AR column (3.0 x 50 mm, 2-µm) and monitors two MS/MS transitions for each analyte epa.gov. For this compound, the quantitative transition is m/z 528.1 → 203.0, and the confirmatory transition is m/z 528.1 → 150.1. Retention times for this compound, IN-MP819, and IN-JT333 were 2.95, 3.02, and 3.27 minutes, respectively epa.gov.

Chiral LC-MS/MS methods, such as those using a Chiralpak AD-RH column, have been developed for measuring this compound enantiomers in produce like cucumber and tomato nih.gov.

Table 3: Key Parameters for LC-MS/MS Analysis of this compound

| Method Type | Column | Mobile Phase | Ionization Mode | MRM Transitions (this compound) | Application | Recovery Range (%) | RSD (%) | LOQ (mg/kg or μg/kg) | Reference |

| LC-MS/MS | - | - | - | - | This compound and metabolites in poultry matrices | 70-120 | - | 0.01 | fao.org |

| LC-MS/MS | - | - | - | - | This compound in medicinal herbs | 73.0-99.0 | <20 | 0.01 | mdpi.comresearchgate.net |

| LC-MS/MS | Reversed-phase C18 | 0.1% Formic acid-acetonitrile (30:70) | ESI+ | m/z 528.0 → 218.2 (quant.), m/z 528.0 → 249.1, 293 (conf.) | This compound in 21 plant-derived foods | 73.7-115.2 | <13.1 | 1.5-9.5 μg/kg | fxcsxb.comasianpubs.org |

| UPLC-MS/MS | Waters BEH C18 | 20 mmol/L ammonium acetate (0.1% formic acid)-acetonitrile (0.1% formic acid) | Positive ion | - | This compound in vegetables and fruits | - | - | - | spkx.net.cn |

| LC-MS/MS | Ace Excel 2 C18-AR (3.0 x 50 mm, 2-µm) | 0.01 M aqueous acetic acid and acetonitrile (gradient) | Positive ion | m/z 528.1 → 203.0 (quant.), m/z 528.1 → 150.1 (conf.) | This compound and metabolites in soil and sediment | - | - | 0.001 | epa.gov |

| Chiral LC-MS/MS | Chiralpak AD-RH | - | - | - | This compound enantiomers in cucumber and tomato | - | - | - | nih.gov |

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical steps to isolate this compound and its metabolites from complex sample matrices, ensuring clean extracts suitable for chromatographic analysis.

QuEChERS Method Optimization

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained significant popularity for pesticide residue analysis, including this compound, due to its simplicity and efficiency. A modified QuEChERS method was developed for this compound residue analysis in medicinal herbs, involving extraction with acetonitrile and purification using an NH2 cartridge mdpi.comresearchgate.net. This optimized method achieved a limit of quantification (LOQ) of 0.01 mg/kg mdpi.com.

For this compound residue determination in peach fruits, a QuEChERS method involved adding 4 mL of water to 2.0 g of homogenized samples, followed by extraction with 10 mL of acetonitrile. Subsequently, 1.0 g of MgSO4 and 1.5 g of NaCl were added, followed by shaking and centrifugation researchgate.netresearchgate.net. Recoveries ranged from 83.3% to 91.6% researchgate.net. In vegetables, a QuEChERS and LC-MS/MS method showed average recoveries from 74.2% to 106.5% with RSDs from 1.9% to 10.2%, and an LOQ of 0.05 mg/kg asianpubs.org. For cabbage, the QuEChERS technique using 1% ethyl acetate in acetonitrile provided recoveries between 83.80% and 99.01% with an RSD less than 1.20% researchgate.net. Another QuEChERS method for cabbage involved extracting 10 g of homogenized sample with 20 mL of acetonitrile, followed by the addition of 5 g of sodium chloride. Cleanup utilized a mixture of 0.3 g anhydrous MgSO4, 0.05 g PSA, 50 mg C18, and 0.005 g GCB bu.edu.eg. The LOQ for this method was 0.01 mg/kg, with recoveries ranging from 83.93% to 95.40% bu.edu.eg. The QuEChERS method has also been applied for this compound in soil and sediment, involving acetonitrile/water extraction and the addition of sodium chloride to induce phase separation epa.gov.

Table 4: QuEChERS Method Parameters for this compound Extraction

| Matrix | Extraction Solvent | Cleanup Sorbents/Salts | Recovery Range (%) | RSD (%) | LOQ (mg/kg or μg/g) | Reference |

| Medicinal Herbs | Acetonitrile | NH2 cartridge, MgSO4, NaCl | 73.0-117.6 | <20 | 0.01 | mdpi.comresearchgate.net |

| Peach Fruits | Acetonitrile | MgSO4, NaCl | 83.3-91.6 | - | 0.018 | researchgate.netresearchgate.net |

| Vegetables | Acetonitrile | Dispersive SPE (PSA) | 74.2-106.5 | 1.9-10.2 | 0.05 | asianpubs.org |

| Cabbage | 1% Ethyl acetate in acetonitrile | - | 83.80-99.01 | <1.20 | 0.005 μg/g | researchgate.net |

| Cabbage | Acetonitrile | MgSO4, PSA, C18, GCB | 83.93-95.40 | - | 0.01 | bu.edu.eg |

| Soil/Sediment | Acetonitrile/Water | Sodium chloride | - | - | 0.01 ppm | epa.gov |

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a versatile cleanup technique frequently employed in this compound analysis to remove matrix interferences and concentrate the analyte. For the determination of this compound and its R enantiomer in plant materials, SPE cleanup has been performed using a combination of silica and a strong anion exchange sorbent after hexane-acetonitrile extraction fao.org. Another method for plant materials utilized SPE with silica and carbon after ethyl acetate extraction fao.org.

In poultry matrices (muscle, fat, skin, liver, and eggs), this compound and its R enantiomer, along with metabolite IN-JT333, were extracted with acidified acetonitrile, defatted with hexane, and then cleaned up using Oasis sorbent SPE fao.org. UPLC-MS/MS analysis of this compound in vegetables and fruits involved acetonitrile extraction followed by cleanup on a SPE-PAK C18 cartridge column spkx.net.cn. For this compound analysis in tea, SPE columns were used for purification after acetonitrile extraction fxcsxb.com. Furthermore, silica solid-phase extraction (SPE) has been incorporated into methods for this compound and its metabolite DPX-JT333 in soil samples, typically following acetonitrile evaporation and liquid-liquid partitioning epa.gov. Chiral SPE using NH2/Carb combined-cartridges has also been applied for the purification of this compound enantiomers in cucumber and tomato samples nih.gov.

Table 5: Solid Phase Extraction (SPE) Methods for this compound Analysis

| Matrix | Extraction Method | SPE Sorbent/Cartridge | Application | Reference |

| Plant materials | Hexane-acetonitrile | Silica and strong anion exchange | This compound + R enantiomer | fao.org |

| Plant materials | Ethyl acetate | Silica and carbon | This compound + R enantiomer | fao.org |

| Poultry matrices | Acidified acetonitrile, hexane defatting | Oasis sorbent | This compound + R enantiomer, IN-JT333 | fao.org |

| Vegetables and fruits | Acetonitrile | SPE-PAK C18 cartridge | This compound | spkx.net.cn |

| Tea | Acetonitrile | SPE column | This compound | fxcsxb.com |

| Soil | Acetonitrile, liquid:liquid partitioning | Silica | This compound, DPX-JT333 | epa.gov |

| Cucumber and tomato | Acetonitrile | NH2/Carb combined-cartridge | This compound enantiomers | nih.gov |

| Foodstuffs (plant & animal) | Acetone and n-hexane mixed solvent | SPE columns | This compound | researchgate.net |

Quantitative Analysis and Validation Parameters

The quantitative analysis of this compound involves sophisticated methodologies to ensure precision, accuracy, and reliability of results. Validation parameters, typically guided by international standards such as ISO/IEC 17025 and guidelines from authorities like the Australian Pesticides and Veterinary Medicines Authority (APVMA) or SANTE, are crucial for confirming the suitability of these methods for their intended purpose esjpesticides.org.egfrontiersin.org. Key validation parameters include specificity, linearity, precision, accuracy (recovery), and sensitivity (Limit of Detection and Limit of Quantitation) esjpesticides.org.egfrontiersin.orgmdpi.com. High-performance liquid chromatography (HPLC) coupled with Diode-Array Detection (DAD) or tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for this compound quantification due to their sensitivity and selectivity esjpesticides.org.egmdpi.comresearchgate.net. Gas chromatography (GC) with electron capture detection (ECD) or tandem mass spectrometry (GC-MS/MS) are also utilized, particularly for specific matrices like water or medicinal herbs mdpi.comepa.gov.

Recovery and Precision Assessment

Recovery and precision are fundamental parameters in validating analytical methods for this compound, reflecting the accuracy and reproducibility of the measurements. Recovery, often expressed as a percentage, indicates the efficiency with which the analytical method can extract and detect the analyte from a given matrix. Precision, typically reported as Relative Standard Deviation (RSD), measures the closeness of agreement among repeated measurements of the same sample under the same conditions (repeatability) or different conditions (reproducibility).

Research has demonstrated varying recovery and precision values for this compound across different matrices and analytical techniques:

Pesticide Formulations: An HPLC-DAD method developed for this compound in suspension concentrate (SC) pesticide formulations achieved a high level of precision, with a Relative Standard Deviation (RSD%) of approximately 0.35% across nine replicates esjpesticides.org.eg.

Agricultural Produce and Soil:

For this compound residues in cabbage, tomato, and soil, analytical methods validated against SANTE guidelines showed acceptable recovery and precision frontiersin.org.

In pigeonpea (green pod, dry grain, and soil), a QuEChERS-LC-MS/MS method reported recoveries ranging from 83.80% to 99.01% at spiking levels of 0.005, 0.025, and 0.050 µg g⁻¹, with an excellent precision (RSD < 1.20%) researchgate.net.

Another study on this compound residues in pigeonpea root, leaf, and soil using the QuEChERS method showed average recoveries between 92.1% (root), 93.86% (leaves), and 96.14% (soils) researchgate.net.

In cauliflower and soil samples, QuEChERS-based methods yielded recoveries between 87% and 96% at fortification levels of 0.01, 0.05, 0.1, and 0.2 mg kg⁻¹, with good repeatability and RSD values ranging from 1% to 6% researchgate.net.

For peach fruits, average recoveries ranged from 83.3% to 91.6% across three fortification levels, with a precision (RSD) of 0.1% researchgate.net.

In cabbage, average recoveries for this compound at fortification levels of 0.01, 0.05, and 0.1 mg kg⁻¹ were 83.93%, 89.86%, and 95.40%, respectively, with RSDs of 1.21%, 1.53%, and 2.23% researchgate.net.

A method for this compound residues in spinach and broccoli using QuEChERS and LC-MS/MS demonstrated recoveries of 74.2-85.7% (RSD < 5.1%) for spinach and 93.3-106.5% (RSD < 10.2%) for broccoli asianpubs.org.

Medicinal Herbs: For this compound analysis in medicinal herbs, LC-MS/MS methods generally showed recoveries between 70% and 120% with RSD ≤ 10%, fulfilling SANTE guidelines mdpi.com. Specifically, recoveries by GC-MS/MS were 74.1–105.9% (RSD < 10%), and by LC-MS/MS were 73.0–99.0% (RSD < 10%) at a fortification level of 0.01 mg kg⁻¹ mdpi.com.

Soil and Sediment: LC/MS/MS methods for this compound and its metabolites in sandy loam, silt loam soils, and clay loam sediment showed mean recoveries and RSDs within acceptable guidelines (70-120% recovery; RSD ≤20%) at LOQ (1.0 ppb) and 10×LOQ (10 ppb) epa.gov. For Sassafras soil, recoveries were 103 ± 8.8% (RSD 8.5%) and 96 ± 8.3% (RSD 8.6%), while for Drummer soil, they were 98 ± 21.1% (RSD 21.7%) and 94 ± 12.1% (RSD 12.9%) epa.gov.

Water Samples: A GC-ECD method for water samples fortified with this compound at concentrations from 0.050 to 2.0 ng/mL showed recoveries ranging from 87% to 116%, with an average recovery of 100% (± 8.1% SD) and an RSD of 8.1% (N=24) epa.gov.

The table below summarizes representative recovery and precision data for this compound in various matrices:

| Matrix / Sample Type | Analytical Method | Recovery Range (%) | Precision (RSD%) | Spiking/Fortification Levels | Reference |

| SC Formulation | HPLC-DAD | Not specified | ~0.35 | Not specified | esjpesticides.org.eg |

| Pigeonpea (Green pod, Dry grain, Soil) | QuEChERS-LC-MS/MS | 83.80 – 99.01 | < 1.20 | 0.005, 0.025, 0.050 µg g⁻¹ | researchgate.net |

| Pigeonpea (Root, Leaf, Soil) | QuEChERS | 92.1 – 96.14 | Not specified | Not specified | researchgate.net |

| Cauliflower & Soil | QuEChERS | 87 – 96 | 1 – 6 | 0.01, 0.05, 0.1, 0.2 mg kg⁻¹ | researchgate.net |

| Peach Fruits | Not specified | 83.3 – 91.6 | 0.1 | Three levels | researchgate.net |

| Cabbage | Not specified | 83.93 – 95.40 | 1.21 – 2.23 | 0.01, 0.05, 0.1 mg kg⁻¹ | researchgate.net |

| Spinach | QuEChERS-LC-MS/MS | 74.2 – 85.7 | < 5.1 | 0.2, 0.4, 0.8 mg/kg | asianpubs.org |

| Broccoli | QuEChERS-LC-MS/MS | 93.3 – 106.5 | < 10.2 | 0.2, 0.4, 0.8 mg/kg | asianpubs.org |

| Medicinal Herbs | LC-MS/MS | 73.0 – 99.0 | < 10 | 0.01 mg kg⁻¹ | mdpi.com |

| Water | GC-ECD | 87 – 116 | 8.1 | 0.050 – 2.0 ng/mL | epa.gov |

| Soil & Sediment | LC/MS/MS | 70 – 120 | ≤ 20 | 1.0 ppb, 10 ppb | epa.gov |

Limit of Quantitation (LOQ) and Detection (LOD) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical sensitivity parameters for analytical methods, defining the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. The LOD is the lowest concentration at which an analyte can be positively identified as present by the instrumentation, while the LOQ is the lowest level at which a result can be confidently cited with acceptable precision and accuracy awri.com.au.

Reported LOD and LOQ values for this compound vary depending on the matrix, analytical technique, and specific validation guidelines applied:

Agricultural Matrices:

In cabbage, tomato, and soil matrices, LOD and LOQ values for this compound were determined to be 0.01 µg g⁻¹ and 0.03 µg g⁻¹, respectively frontiersin.org.

For pigeonpea, an LC-MS/MS method achieved an LOD of 0.0015 µg g⁻¹ and an LOQ of 0.005 µg g⁻¹ researchgate.net.

In general residue analysis across various agro-products, LOD values ranged from 0.001 to 0.003 mg/kg, with the LOQ typically set at 0.01 mg/kg researchgate.net.

For cabbage, the LOQ was found to be 0.01 mg kg⁻¹ researchgate.net.

In peach fruits, the LOD was 0.006 mg/kg and the LOQ was 0.018 mg/kg researchgate.net.

For this compound enantiomers in different matrices, the estimated LOD ranged from 0.025-0.035 mg/kg, and the LOQ was 0.05 mg/kg researchgate.net.

In spinach and broccoli, a QuEChERS-LC-MS/MS method reported an LOQ (S/N = 10) of 0.05 mg/kg and an LOD (S/N = 3) of 0.02 mg/kg asianpubs.org.

Soil and Sediment: For this compound and its metabolites in soil and sediment using LC/MS/MS, the LOQ was established at 1.0 ppb (equivalent to 0.0010 mg/kg or 1.0 µg/kg). The estimated LODs were approximately 0.3 ppb (for the ECM) and 0.5 ppb (for the ILV) epa.gov.

Medicinal Herbs: For this compound residue analysis in medicinal herbs, the LOD was 0.005 mg kg⁻¹ and the LOQ was 0.01 mg kg⁻¹ mdpi.com.

Water Samples: A GC-ECD method for this compound in water samples reported an LOQ of 0.05 ppb and an estimated Method Detection Limit (MDL, equivalent to LOD) of 0.02 ppb epa.gov.

General Fruits and Vegetables (LC/MS/MS): For general agrochemical residue determination in fruits and vegetables by LC/MS/MS, this compound has a reported LOQ of 0.02 mg/kg awri.com.au.

The table below provides a summary of reported LOD and LOQ values for this compound:

| Matrix / Sample Type | Analytical Method | LOD (µg/g or mg/kg) | LOQ (µg/g or mg/kg) | Reference |

| Cabbage, Tomato, Soil | Not specified | 0.01 µg g⁻¹ | 0.03 µg g⁻¹ | frontiersin.org |

| Soil & Sediment | LC/MS/MS | 0.3 - 0.5 ppb | 1.0 ppb (0.001 mg/kg) | epa.gov |

| Pigeonpea | LC-MS/MS | 0.0015 µg g⁻¹ | 0.005 µg g⁻¹ | researchgate.net |

| General Agro-products | Not specified | 0.001 - 0.003 mg/kg | 0.01 mg/kg | researchgate.net |

| Medicinal Herbs | GC/LC-MS/MS | 0.005 mg kg⁻¹ | 0.01 mg kg⁻¹ | mdpi.com |

| Peach Fruits | Not specified | 0.006 mg/kg | 0.018 mg/kg | researchgate.net |

| Cabbage | Not specified | Not specified | 0.01 mg kg⁻¹ | researchgate.net |

| This compound Enantiomers | Not specified | 0.025-0.035 mg/kg | 0.05 mg/kg | researchgate.net |

| Fruits & Vegetables | LC/MS/MS | Not specified | 0.02 mg/kg | awri.com.au |

| Spinach, Broccoli | QuEChERS-LC-MS/MS | 0.02 mg/kg | 0.05 mg/kg | asianpubs.org |

| Water | GC-ECD | 0.02 ppb | 0.05 ppb | epa.gov |

Synergistic and Antagonistic Interactions of Indoxacarb in Biological Systems

Interactions with Other Insecticides

Synergistic Effects

Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects. Indoxacarb (B177179) has demonstrated synergistic potential with various chemical insecticides and other compounds:

With Pyrethroids: When combined with deltamethrin (B41696), particularly in nanoencapsulated forms, a low dose of this compound showed a synergistic effect against Acyrthosiphon pisum (aphids) larvae. This potentiation was also observed in Periplaneta americana (cockroaches) jst.go.jpresearchgate.net.

With Organophosphates: A binary mixture of this compound and chlorpyrifos (B1668852) proved highly effective against second instar larvae of Spodoptera littoralis, exhibiting synergistic effects with calculated co-toxicity coefficients at various lethal concentration levels (LC10, LC25, and LC50) google.com.

With Other Insecticides: this compound and spinetoram, when mixed, demonstrated synergistic effects against pests like the diamondback moth and beet armyworm, contributing to an expanded control spectrum and potentially delaying the onset of insecticide resistance google.comgoogle.com. Additionally, experimental data indicate a high synergistic effect when this compound is combined with dinotefuran (B1670701) against pests such as rice stem borers google.com. The combination of this compound with lufenuron (B1675420) and methoxyfenozide (B170004) also showed synergistic interactions in some contexts, though the specific levels of effect varied google.com.

With Synergists: Non-insecticidal synergists, such as piperonyl butoxide (PBO) and diethyl maleate (B1232345) (DEF), significantly enhanced the toxicity of this compound in resistant strains of Plutella xylostella (diamondback moth). This suggests that these synergists can overcome certain resistance mechanisms, likely by inhibiting detoxification enzymes like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases ekb.eg. Plant oils, including Neem oil, Pongamia oil, and Fish oil, also acted as synergists when combined with this compound against Plutella xylostella, leading to increased mortality rjptonline.org.

Table 1: Examples of Synergistic Interactions of this compound with Other Insecticides/Synergists

| This compound Combined With | Target Pest/Organism | Observed Effect | Key Findings | Reference |

| Deltamethrin (nanoencapsulated) | Acyrthosiphon pisum (aphids) | Synergistic | Increased mortality at lower concentrations. | jst.go.jpresearchgate.net |

| Chlorpyrifos | Spodoptera littoralis (cotton leafworm) | Synergistic | Most effective binary mixture, with synergistic co-toxicity coefficients. | google.com |

| Spinetoram | Diamondback moth, beet armyworm | Synergistic | Expanded control spectrum, delays resistance. | google.comgoogle.com |

| Dinotefuran | Rice stem borers | High Synergistic | Reduces pesticide usage, delays resistance. | google.com |

| Piperonyl butoxide (PBO) | Plutella xylostella (resistant strain) | Synergistic | Increased this compound toxicity (Synergistic Ratio = 7.8). | ekb.eg |

| Diethyl maleate (DEF) | Plutella xylostella (resistant strain) | Synergistic | Increased this compound toxicity (Synergistic Ratio = 3.5). | ekb.eg |

| Neem oil, Pongamia oil, Fish oil | Plutella xylostella (diamondback moth) | Synergistic | Increased mortality under laboratory and field conditions. | rjptonline.org |

Antagonistic Effects

Antagonistic interactions occur when the combined effect of two or more compounds is less than the sum of their individual effects, potentially reducing the efficacy of one or both agents.

With Entomopathogenic Nematodes (EPN): Antagonistic effects were observed when this compound was applied before the entomopathogenic nematode Heterorhabditis sonorensis against Helicoverpa zea larvae flvc.org. Similarly, this compound showed antagonistic effects on the mortality of third instar Pieris rapae larvae when combined with all tested entomopathogenic nematodes (e.g., Steinernema carpocapsae, S. feltiae, Heterorhabditis bacteriophora) after three days post-treatment d-nb.info.

General Compatibility: Despite specific instances of antagonism with biological agents, this compound is generally noted to be combinable with most insecticide products without antagonistic or adverse reactions, which is beneficial for expanding its insecticidal spectrum and slowing down resistance development hb-p.com.

Additive Interactions

Additive interactions occur when the combined effect of two or more compounds is equal to the sum of their individual effects.

With Entomopathogenic Nematodes (EPN): The interaction of this compound with Heterorhabditis sonorensis was considered additive when applied simultaneously against Helicoverpa zea larvae flvc.org. In studies involving Spodoptera litura larvae, mixtures of this compound with entomopathogenic nematodes like Heterorhabditis indica and Steinernema carpocapsae generally resulted in additive interactions, leading to high mortalities google.comwikipedia.org.

With Entomopathogenic Fungi: Additive interactions were observed between this compound (at full field concentrations) and fungal entomopathogens (Beauveria bassiana, Metarhizium anisopliae) against Kuschelorhynchus macadamiae (macadamia seed weevil) in both laboratory and glasshouse conditions at specific time points (e.g., 6 and 12 days post-application) d-nb.info.

Interactions with Entomopathogens

This compound's interactions with entomopathogens, such as fungi and nematodes, are critical for integrated pest management, allowing for combined approaches that leverage both chemical and biological control agents.

Entomopathogenic Fungi:

Compatibility: this compound generally exhibits good compatibility with important entomopathogenic fungi like Beauveria bassiana and Metarhizium anisopliae wikipedia.orguni.lu. Studies have shown that this compound 15.8% EC was compatible with M. anisopliae and B. bassiana, with observed inhibition rates of 27.38% and 46.78% respectively at the highest concentrations, indicating that these fungi can tolerate this compound to a significant extent uni.lu. Spinosad and this compound were found to be compatible with two M. anisopliae isolates across all tested concentrations uni.lu.

Effects on Fungal Growth and Viability: While this compound showed no significant inhibition of the radial growth of B. bassiana strains, it did cause significant inhibition of sporulation and spore viability in some strains uni.lu. However, other research indicates moderate compatibility with M. anisopliae, suggesting that while there might be partial inhibitory effects on fungal growth and reproduction, these insecticides can still be integrated into pest management programs.

Enhanced Efficacy: The combined application of Metarhizium anisopliae with this compound has been shown to reduce the time required to kill Plutella xylostella compared to using the fungus alone, indicating a beneficial interaction for pest control. Synergistic and additive effects have also been observed when this compound is deployed with fungal entomopathogens against Kuschelorhynchus macadamiae, depending on the initial concentrations of the mixture components d-nb.info.

Entomopathogenic Nematodes (EPN):

Synergistic and Additive Effects: this compound, when applied simultaneously or after entomopathogenic nematodes (EPN) such as Steinernema riobrave, demonstrated a synergistic effect on nematode virulence, leading to increased insect mortality (e.g., 90% or more mortality in Helicoverpa zea larvae) flvc.org. The simultaneous application of this compound with Heterorhabditis sonorensis resulted in an additive interaction against Helicoverpa zea flvc.org.

Antagonistic Effects: Conversely, applying this compound beforeHeterorhabditis sonorensis resulted in antagonistic effects flvc.org. This compound also showed antagonistic effects on the mortality of Pieris rapae larvae when combined with various EPNs after three days d-nb.info.

Entomopathogenic Viruses and Bacteria:

Currently, available research does not provide specific detailed findings on the synergistic, antagonistic, or additive interactions of this compound solely with entomopathogenic viruses or bacteria (such as Bacillus thuringiensis).

Table 2: Summary of this compound Interactions with Entomopathogens

| Entomopathogen Type | Specific Entomopathogen | Interaction Type | Key Findings | Reference |

| Fungi | Beauveria bassiana | Compatible | No significant inhibition of radial growth, but inhibited sporulation and spore viability in some strains. | uni.lu |

| Fungi | Metarhizium anisopliae | Compatible/Moderate Compatibility | Compatible with isolates, 27.38% inhibition at highest concentration. Partial inhibitory effects on growth/reproduction noted. Combined use kills P. xylostella faster. | wikipedia.orguni.lu |

| Fungi | B. bassiana, M. anisopliae | Synergistic/Additive | Synergistic and additive effects against Kuschelorhynchus macadamiae depending on concentration and time. | d-nb.info |

| Nematodes | Steinernema riobrave | Synergistic (virulence), Antagonistic (progeny) | Increased virulence when applied simultaneously or after nematode; reduced progeny production. | flvc.org |

| Nematodes | Heterorhabditis sonorensis | Additive (simultaneous), Antagonistic (pre-application) | Additive when applied simultaneously; antagonistic when this compound applied before nematode. | flvc.org |